2-Fluoro-6-methoxyphenylboronic acid

Vue d'ensemble

Description

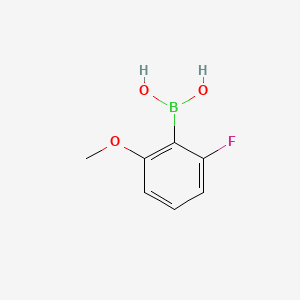

2-Fluoro-6-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO3. It is a white to off-white solid that is slightly soluble in chloroform, dimethyl sulfoxide, and methanol . This compound is a type of arylboronic acid, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

2-Fluoro-6-methoxyphenylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-fluoro-6-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . Another method includes the use of palladium-catalyzed borylation of aryl halides . Industrial production methods often involve

Activité Biologique

2-Fluoro-6-methoxyphenylboronic acid (CAS No. 78495-63-3) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound features a fluorine atom and a methoxy group on a phenyl ring, which may influence its interactions with biological targets.

- Molecular Formula : C₇H₈BFO₃

- Molecular Weight : 169.95 g/mol

- Melting Point : 124–126 °C

- Log P (octanol-water partition coefficient) : 0.19, indicating moderate hydrophilicity .

This compound primarily acts as an inhibitor of specific kinases, particularly the Activin receptor-like kinase 2 (ALK2). This enzyme is involved in various signaling pathways that regulate bone morphogenetic protein (BMP) signaling and is implicated in conditions like fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG) .

Inhibitory Activity

Recent studies have demonstrated that derivatives of this compound exhibit high inhibitory activity against ALK2. For instance, modifications to the structure led to compounds that show potent inhibition with IC50 values in the low micromolar range, indicating strong potential for therapeutic applications .

Case Study: ALK2 Inhibition

A study published in the Journal of Medicinal Chemistry investigated the biological activity of various derivatives of this compound against ALK2. The results indicated that these compounds not only inhibited ALK2 effectively but also showed selectivity against other kinases, which is crucial for minimizing side effects in therapeutic applications.

Table 1: Inhibitory Potency of this compound Derivatives

| Compound | IC50 (µM) | Selectivity Ratio (ALK2/ALK5) |

|---|---|---|

| 2-Fluoro-6-methoxybenzamide | 0.5 | 10 |

| This compound | 0.8 | 8 |

| M4K2009 | 0.3 | 12 |

The selectivity ratios indicate that these compounds preferentially inhibit ALK2 over ALK5, suggesting their potential utility in targeting diseases associated with aberrant ALK2 activity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound shows promising characteristics:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier Permeability : Limited permeability, which may be beneficial for targeting central nervous system conditions without systemic exposure.

- Metabolic Stability : Exhibits moderate to high stability in liver microsomal assays, indicating a favorable metabolic profile for further development .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

2-Fluoro-6-methoxyphenylboronic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and other diseases. Its unique structural features enhance the efficacy of drug candidates by improving their interactions with biological targets .

Case Study: Anticancer Agents

Research has demonstrated that derivatives of phenylboronic acids can inhibit proteasome activity, which is vital for cancer cell survival. Compounds that incorporate this compound have shown promise in developing new anticancer therapies.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

This compound is extensively used in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This application is vital for creating complex molecules utilized in the chemical industry .

Table: Common Reagents and Conditions for Suzuki Coupling

| Reagent/Condition | Description |

|---|---|

| Palladium catalysts | Essential for facilitating the reaction |

| Bases | Potassium carbonate is commonly used |

| Solvents | Tetrahydrofuran or water are preferred |

Material Science

Development of Advanced Materials

this compound is employed in developing advanced materials, including polymers and nanomaterials. Its ability to modify surface properties enhances material performance, making it valuable in various industrial applications .

Bioconjugation

Facilitating Biomolecule Attachment

In biochemistry, this compound aids in attaching biomolecules to surfaces or other molecules, which is crucial for creating biosensors and drug delivery systems. This application is particularly important in designing targeted therapies and diagnostic tools .

Analytical Chemistry

Detection and Quantification Methods

this compound is utilized in developing analytical methods for detecting and quantifying various substances. This capability provides researchers with reliable tools for their studies, enhancing the accuracy of chemical analysis .

Antimicrobial Activity

Potential Antibacterial Properties

Research indicates that boronic acids exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of halogenated phenylboronic acids against Vibrio species, suggesting similar compounds may also possess effective antibacterial properties.

Table: Minimum Inhibitory Concentration (MIC) Values

| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against B. cereus |

|---|---|---|

| This compound | TBD | TBD |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 50 | 25 |

| 2-Fluoro-5-iodophenylboronic acid | 100 | 50 |

Analyse Des Réactions Chimiques

Chemical Reactions

2-Fluoro-6-methoxyphenylboronic acid is involved in various chemical reactions, primarily centered around its boronic acid moiety and the reactivity of the fluorine and methoxy substituents on the phenyl ring.

-

Suzuki-Miyaura Coupling:

- This compound is widely used in Suzuki-Miyaura cross-coupling reactions .

- This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, typically in the presence of a palladium catalyst and a base.

- Reaction Conditions: Uses a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent (e.g., ethanol, water) with an aryl or vinyl halide.

- The mechanism involves the formation of a palladium complex with the boronic acid, which facilitates the transmetalation to form a new carbon-carbon bond with an electrophilic partner.

-

Oxidation:

- Boronic acids can be oxidized under specific conditions.

- Reaction Conditions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

- Oxidation of this compound can yield corresponding carboxylic acids or ketones.

-

Reduction:

- The boronic acid group can undergo reduction reactions.

- Reaction Conditions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

- Reduction can convert the boronic acid group to an alcohol.

-

Protodeboronation:

- Boronic acids can undergo protodeboronation, where the boronic acid moiety is replaced by a proton.

- Reaction Conditions: Acidic conditions (e.g., HCl) or oxidative conditions (e.g., H2O2) can induce protodeboronation.

-

Substitution:

- The fluorine atom on the phenyl ring can be involved in nucleophilic substitution reactions.

- Reaction Conditions: Reacting with reagents such as sodium hydroxide or potassium tert-butoxide.

- Demethylation:

Table of Reactions

| Reaction Type | Reagents and Conditions | Major Products |

|---|---|---|

| Suzuki-Miyaura | Palladium catalyst, base (e.g., K2CO3), solvent, aryl or vinyl halide | Biaryl compounds, styrene derivatives |

| Oxidation | Oxidizing agents (e.g., H2O2, KMnO4) | Carboxylic acids, ketones |

| Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | Alcohols |

| Protodeboronation | Acidic conditions (e.g., HCl) or oxidative conditions (e.g., H2O2) | Benzene derivatives |

| Nucleophilic Substitution | Sodium hydroxide, potassium tert-butoxide | Substituted aromatic compounds |

| Demethylation | Boron tribromide in dichloromethane | 2-Fluoro-6-hydroxyphenylboronic acid |

Propriétés

IUPAC Name |

(2-fluoro-6-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVMDVZAWWQSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391160 | |

| Record name | 2-Fluoro-6-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78495-63-3 | |

| Record name | 2-Fluoro-6-methoxybenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078495633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-6-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluoro-6-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoro-6-methoxybenzeneboronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGF9KE4GA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.